molecular formula C13H11N3O4 B14003897 N-methyl-4-(4-nitrophenoxy)picolinamide

N-methyl-4-(4-nitrophenoxy)picolinamide

Cat. No.: B14003897
M. Wt: 273.24 g/mol
InChI Key: KAJHMYQEWVHEBY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-4-(4-nitrophenoxy)picolinamide typically involves the reaction of 4-nitrophenol with N-methyl-4-chloropyridine-2-carboxamide under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: N-methyl-4-(4-nitrophenoxy)picolinamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N-methyl-4-(4-nitrophenoxy)picolinamide involves its interaction with specific molecular targets within cells. It has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways involved in cell growth and survival. The compound may bind to and inhibit enzymes or receptors that are crucial for tumor cell proliferation .

Comparison with Similar Compounds

Comparison: N-methyl-4-(4-nitrophenoxy)picolinamide is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits superior cytotoxic activity against certain cancer cell lines, making it a promising candidate for further development as an antitumor agent .

Properties

IUPAC Name

N-methyl-4-(4-nitrophenoxy)pyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O4/c1-14-13(17)12-8-11(6-7-15-12)20-10-4-2-9(3-5-10)16(18)19/h2-8H,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAJHMYQEWVHEBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=NC=CC(=C1)OC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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